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Compound of Interest

Compound Name: D-Homocysteine

Cat. No.: B031012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Homocysteine is the dextrorotatory enantiomer of the sulfur-containing, non-proteinogenic

amino acid homocysteine. While its stereoisomer, L-homocysteine, is a well-studied

intermediate in methionine metabolism with significant implications in cardiovascular and

neurodegenerative diseases, the specific biological roles and physico-chemical characteristics

of D-homocysteine are less elucidated. This technical guide provides a comprehensive

overview of the core physico-chemical properties of D-Homocysteine, detailed experimental

protocols for its analysis, and a review of its known involvement in biological pathways, tailored

for researchers, scientists, and drug development professionals.

Physico-chemical Properties of D-Homocysteine
The fundamental physico-chemical properties of D-Homocysteine are crucial for its handling,

analysis, and understanding its behavior in biological systems. These properties are

summarized in the tables below. It is important to note that some data is derived from studies

on the racemic mixture (DL-homocysteine) or the L-enantiomer, and this is indicated where

applicable.
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Identifier Value

IUPAC Name (2R)-2-amino-4-sulfanylbutanoic acid

CAS Number 6027-14-1[1]

PubChem CID 134603[1]

Molecular Formula C4H9NO2S[1]

Physical and Chemical Properties Value

Molecular Weight 135.18 g/mol [2]

Melting Point 232-233 °C (decomposes) for DL-form[3][4][5]

Appearance White crystalline powder[2]

Solubility

Soluble in water[2][5]. The solubility of L-

homocysteine in PBS (pH 7.2) is approximately

5 mg/mL[6]. Data for DL-homocystine indicates

its solubility is influenced by ionic strength[7].

pKa Values (for DL-form at 25°C)
pK1 (α-carboxyl): 2.22, pK2 (α-amino): 8.87,

pK3 (sulfhydryl): 10.86[3][4]

Specific Optical Rotation ([α]D)
-21.5° (c=1, for the thiolactone hydrochloride

derivative)[4]

Signaling and Metabolic Pathways
Homocysteine, in general, is a critical junction point in two major metabolic pathways:

remethylation and transsulfuration. While most research has focused on L-homocysteine, it is

plausible that D-homocysteine may interact with or influence these pathways, although its

specific metabolic fate is not well-defined.

Homocysteine Metabolism
The metabolism of homocysteine is crucial for maintaining cellular homeostasis. Disruptions in

these pathways can lead to hyperhomocysteinemia, a condition linked to various pathologies.
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General Metabolic Pathways of Homocysteine
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General Metabolic Pathways of Homocysteine

Neurotoxic Signaling of Homocysteine
Elevated levels of homocysteine are associated with neurotoxicity, primarily through

mechanisms involving the N-methyl-D-aspartate (NMDA) receptor, oxidative stress, and
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apoptosis. While most studies use L-homocysteine or a racemic mixture, D-homocysteine is

also implicated in NMDA receptor interactions.[3][8]

Proposed Neurotoxic Mechanisms of Homocysteine
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Proposed Neurotoxic Mechanisms of Homocysteine

Experimental Protocols
Accurate quantification and analysis of D-Homocysteine are essential for research and clinical

applications. The following sections detail established methodologies.

Chiral Separation of D- and L-Homocysteine by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and

quantifying homocysteine enantiomers. This typically involves pre-column derivatization to

create diastereomers that can be resolved on a standard reversed-phase column.

Workflow for Chiral HPLC Analysis:
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Workflow for Chiral HPLC Analysis of Homocysteine
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Workflow for Chiral HPLC Analysis of Homocysteine

Detailed Protocol for Derivatization with Marfey's Reagent (FDAA):[2]
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Sample Preparation:

To 100 µL of plasma or serum, add a reducing agent such as dithiothreitol (DTT) to a final

concentration of 10 mM.

Incubate at room temperature for 30 minutes to reduce disulfide-bound homocysteine.

Precipitate proteins by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA).

Vortex and centrifuge at 10,000 x g for 10 minutes.

Collect the supernatant for derivatization.

Derivatization:

To 50 µL of the supernatant, add 100 µL of 1 M sodium bicarbonate.

Add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide

(FDAA, Marfey's Reagent) in acetone.

Incubate the mixture at 40°C for 1 hour in the dark.

Cool to room temperature and add 50 µL of 2 M HCl to stop the reaction.

HPLC Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of 0.1 M triethylammonium phosphate buffer (pH 3.0) and

acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 340 nm.

Injection Volume: 20 µL.

Analysis of Total Homocysteine by LC-MS/MS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and

specificity for the quantification of total homocysteine.

Protocol Outline:[9][10]

Sample Preparation:

To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., D4-homocysteine).

Add 50 µL of a reducing agent (e.g., DTT or TCEP) and incubate for 5-10 minutes at room

temperature.

Add 200 µL of a precipitation reagent (e.g., methanol or acetonitrile) to remove proteins.

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

Transfer the supernatant for analysis.

LC-MS/MS Conditions:

LC System: A standard HPLC or UPLC system.

Column: A reversed-phase C18 or similar column.

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic

acid.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI) mode.

MRM Transitions: Monitor the specific precursor-to-product ion transitions for

homocysteine and the internal standard.

Enzymatic Assay for Total Homocysteine
Enzymatic assays provide a high-throughput and cost-effective method for measuring total

homocysteine. These assays are often based on the conversion of homocysteine to S-

adenosylhomocysteine (SAH), which is then measured.[1][5]
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Assay Principle:[1]

Reduction: Disulfide forms of homocysteine in the sample are reduced to free homocysteine.

Conversion: Homocysteine reacts with S-adenosylmethionine (SAM) in a reaction catalyzed

by a homocysteine S-methyltransferase to form methionine and SAH.

Detection: The amount of SAH produced is measured through a series of coupled enzymatic

reactions that result in a change in absorbance or fluorescence, which is proportional to the

initial homocysteine concentration.

Stability and Storage
Proper sample handling and storage are critical for accurate homocysteine measurement due

to its instability in whole blood. After blood collection, homocysteine is continuously produced

and released by red blood cells, leading to an artificial increase in its plasma concentration.[11]

[12]

Whole Blood: Samples should be placed on ice immediately after collection and centrifuged

to separate plasma within one hour.[11]

Stabilizers: Blood collection tubes containing stabilizers like acidic citrate or 3-

deazaadenosine can be used to inhibit homocysteine production for several hours at room

temperature.[13][14]

Plasma/Serum: Once separated, homocysteine is stable in plasma or serum for several days

at 4°C and for longer periods when frozen at -20°C or -80°C.[15]

Conclusion
This technical guide provides a detailed overview of the physico-chemical properties of D-
Homocysteine, along with established experimental protocols for its analysis and a summary

of its known biological context. While much of the existing research has focused on L-

homocysteine or the racemic mixture, the methodologies presented here, particularly for chiral

separation, provide a foundation for more specific investigations into the distinct roles of D-
homocysteine. For researchers and professionals in drug development, a thorough
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understanding of these properties and analytical techniques is essential for advancing our

knowledge of this intriguing molecule and its potential impact on human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physico-chemical
Properties of D-Homocysteine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031012#physico-chemical-properties-of-d-
homocysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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